Synthesis Yield: 86% Isolated Yield for 2-Bromo-5-phenyl-1,3,4-oxadiazole via Regiospecific Bromination
In a general three-step synthesis of 2,5-diarylheteropentalenes, 2-bromo-5-phenyl-1,3,4-oxadiazole was obtained with an isolated yield of 86% following a regiospecific bromination step . This yield compares favorably to the overall range of 31–67% reported for the synthesis of nonsymmetrical 1,3,4-oxadiazoles in the same study, highlighting the efficiency of the bromination approach for this specific derivative .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | Nonsymmetrical 2,5-diaryl-1,3,4-oxadiazoles: 31–67% (overall three-step yield range) |
| Quantified Difference | 2-Bromo derivative achieves a yield up to 2.8× higher than the lower bound of the comparator range, and 1.3× higher than the upper bound. |
| Conditions | Three-step sequence involving two Suzuki/Negishi couplings followed by regiospecific bromination. |
Why This Matters
A higher and more consistent synthetic yield translates directly to lower cost per gram and greater supply reliability for procurement.
